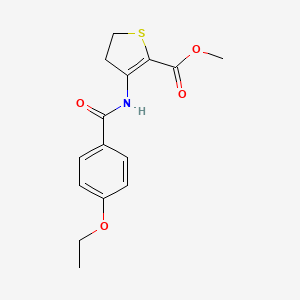

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

描述

属性

IUPAC Name |

methyl 4-[(4-ethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXRGNJLXKCBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.

Introduction of the Ethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the ethoxybenzamido group.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or substituted thiophenes.

科学研究应用

Anti-inflammatory Properties

MEBT has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating conditions characterized by inflammation.

Antinociceptive Effects

The compound exhibits antinociceptive properties, providing pain relief in various experimental models. This effect is particularly relevant in the development of analgesics aimed at managing chronic pain conditions.

Antioxidant Activity

MEBT has been identified as a potent antioxidant. Its ability to scavenge free radicals and protect against oxidative stress positions it as a candidate for formulations aimed at combating oxidative damage in biological systems.

Antimicrobial Activity

Preliminary studies indicate that MEBT may possess antimicrobial properties. Research into its efficacy against various bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of MEBT in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 2: Antioxidant Evaluation

In vitro assays were conducted to assess the antioxidant capacity of MEBT using DPPH and ABTS radical scavenging methods. The compound exhibited strong scavenging activity, outperforming several known antioxidants at comparable concentrations.

Case Study 3: Antinociceptive Mechanism

Research into the mechanism of action revealed that MEBT modulates pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system. This finding supports its use as a basis for developing new analgesic therapies.

Current Research Trends

Ongoing research is focused on elucidating the mechanisms underlying the biological activities of MEBT and exploring its potential therapeutic applications in various fields such as oncology and neurology. The compound's ability to interact with multiple biological targets makes it an attractive candidate for further development.

作用机制

The mechanism of action of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxybenzamido group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s stability and reactivity.

相似化合物的比较

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Structure: Features a tetrahydrobenzo[b]thiophene core with an ethyl ester (position 3) and a complex amino-ethoxy-hydroxyphenyl substituent (position 2) .

- Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with a 22% yield, using 4-hydroxyphenylboronic acid and ethyl glyoxylate .

- Key Data : Confirmed by $^1$H NMR, $^{13}$C NMR, and HRMS-ESI (experimental m/z 390.1370) .

- The 4-hydroxyphenyl group in 6o contrasts with the 4-ethoxybenzamido group, suggesting differences in solubility and hydrogen-bonding capacity.

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structure : Contains a benzamido group (position 2) and an ethyl ester (position 3) on a tetrahydrobenzo[b]thiophene backbone .

- Synthesis : Prepared through methods involving condensation reactions, as reported in crystal structure studies .

- Key Data : Structural confirmation via X-ray crystallography highlights planar amido groups and intermolecular hydrogen bonding .

- Comparison : The absence of an ethoxy group in the benzamido substituent reduces electron-donating effects compared to the target compound. The ethyl ester (vs. methyl) may alter lipophilicity and metabolic stability.

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

- Structure : Substituted with hydroxyl and dioxo groups (positions 5, 4, and 7) and a methyl group (position 3) .

- Synthesis : Derived from acetylated precursors using acetic anhydride and boron trifluoride, achieving a 73% yield .

- Key Data : Characterized by IR (1777 cm$^{-1}$ for ester C=O) and $^1$H NMR (δ 1.40 for ethyl group) .

- Comparison : The dioxo and hydroxyl groups increase polarity and acidity relative to the target compound’s ethoxybenzamido group, likely impacting bioavailability and reactivity.

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

- Structure : Dichlorobenzamido and ethoxyphenyl carbamoyl substituents on a methylthiophene core .

- Key Data : Molecular weight 507.39, purity 97%, CAS 505095-81-8 .

- Comparison : The dichlorobenzamido group enhances lipophilicity and steric bulk compared to the target compound’s 4-ethoxybenzamido group. The additional methyl group at position 4 may influence ring conformation.

生物活性

Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H17N3O3S

- Molecular Weight : 317.37 g/mol

- CAS Number : 392243-04-8

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The ethoxybenzamide moiety may enhance its pharmacological profile by improving solubility and bioavailability.

This compound is believed to exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiophene derivatives.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : Thiophene compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that thiophene derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition at low concentrations |

| S. aureus | Moderate inhibition |

| C. albicans | Effective antifungal activity |

Anti-inflammatory Effects

Compounds with a thiophene backbone have been reported to exhibit anti-inflammatory effects in various models. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Some studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria and fungi, supporting its potential as an antimicrobial agent . -

Anti-inflammatory Research :

In a model of induced inflammation, this compound demonstrated significant reduction in inflammatory markers compared to controls, suggesting its utility in treating inflammatory disorders . -

Anticancer Potential :

Research conducted on human cancer cell lines showed that the compound could reduce cell viability and induce apoptosis through caspase activation pathways .

常见问题

Q. What are the established synthetic routes for Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Gewald reaction , which involves condensation of ethyl cyanoacetate with a ketone (e.g., 4-ethoxybenzamide derivatives) and elemental sulfur under reflux in a polar solvent like DMF. Catalysts such as triethylamine (TEA) or morpholine are used to accelerate the cyclization step . Optimization includes monitoring reaction progression via TLC and adjusting temperature (70–90°C) to balance yield (60–80%) and purity. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the dihydrothiophene ring, ethoxybenzamido group, and ester functionality. Key signals include δ ~2.5–3.5 ppm (dihydrothiophene protons) and δ ~165–170 ppm (carbonyl carbons) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula (C₁₅H₁₇NO₄S) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Standard assays include:

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Discrepancies in dihedral angles or hydrogen bonding networks (e.g., amide vs. ester group orientations) can be addressed via high-resolution X-ray diffraction . SHELXL refinement parameters (e.g., R-factor < 5%, displacement parameters) ensure accuracy. For example, the dihydrothiophene ring’s planarity and 4-ethoxybenzamido substituent orientation can be validated against density maps .

Q. What strategies enhance the compound’s bioavailability in pharmacological studies?

Q. How do substituent variations (e.g., ethoxy vs. nitro groups) impact biological activity?

Systematic structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at benzamido position) enhance antimicrobial potency but reduce solubility .

- Ethoxy groups improve metabolic stability due to reduced cytochrome P450 interaction .

- Methyl ester vs. ethyl ester : Ethyl esters generally show slower hydrolysis, prolonging half-life .

Q. What computational methods predict interaction modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) using PDB structures (e.g., 1DHF). Key interactions include hydrogen bonds with the amide group and π-π stacking of the dihydrothiophene ring .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed esters) .

- Pharmacokinetic studies : Measure plasma concentrations over time in rodent models to correlate exposure with efficacy .

- Target validation : CRISPR knockouts or RNAi to confirm specificity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。